![molecular formula C13H17BrClNO2 B12654460 4-[2-(4-Chlorophenyl)-2-oxoethyl]-4-methylmorpholin-4-ium bromide CAS No. 6269-38-1](/img/structure/B12654460.png)
4-[2-(4-Chlorophenyl)-2-oxoethyl]-4-methylmorpholin-4-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 32887 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions and reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 32887 involves a series of chemical reactions that require precise conditions to achieve the desired product. The synthetic routes typically include:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and compatibility with the desired end product.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the correct formation of NSC 32887.
Purification: After the synthesis, the compound is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of NSC 32887 is scaled up to meet demand. This involves:
Large-Scale Reactors: Utilizing large reactors that can handle significant volumes of reactants and products.
Automation: Implementing automated systems to control reaction conditions precisely and consistently.
Quality Control: Ensuring the final product meets stringent quality standards through rigorous testing and analysis.
化学反応の分析
Types of Reactions
NSC 32887 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The gain of electrons, typically achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving NSC 32887 commonly use:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Various catalysts may be used to speed up reactions, including transition metals like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of NSC 32887, while reduction could produce various reduced derivatives.
科学的研究の応用
NSC 32887 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its therapeutic potential, including its ability to interact with specific molecular targets.
Industry: Utilized in the production of materials or as a component in various industrial processes.
作用機序
The mechanism by which NSC 32887 exerts its effects involves:
Molecular Targets: NSC 32887 interacts with specific molecular targets, such as enzymes or receptors, to elicit a biological response.
Pathways: The compound may influence various biochemical pathways, leading to changes in cellular function or signaling.
類似化合物との比較
Similar Compounds
NSC 32887 can be compared with other compounds that have similar structures or functions. Some of these include:
NSC 125973: Another compound with similar applications in research and industry.
NSC 1355196: Known for its interactions with biological molecules and potential therapeutic uses.
Uniqueness
What sets NSC 32887 apart from these similar compounds is its specific reactivity and the unique products it forms under certain conditions. This makes it a valuable tool in both research and industrial applications.
特性
CAS番号 |
6269-38-1 |
|---|---|
分子式 |
C13H17BrClNO2 |
分子量 |
334.63 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-2-(4-methylmorpholin-4-ium-4-yl)ethanone;bromide |
InChI |
InChI=1S/C13H17ClNO2.BrH/c1-15(6-8-17-9-7-15)10-13(16)11-2-4-12(14)5-3-11;/h2-5H,6-10H2,1H3;1H/q+1;/p-1 |
InChIキー |
CKKYIGVYXJECQU-UHFFFAOYSA-M |
正規SMILES |
C[N+]1(CCOCC1)CC(=O)C2=CC=C(C=C2)Cl.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[[5-Methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine](/img/structure/B12654380.png)
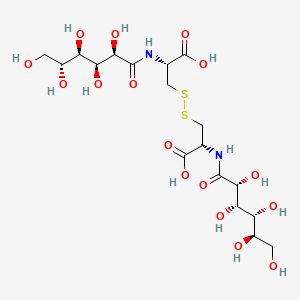


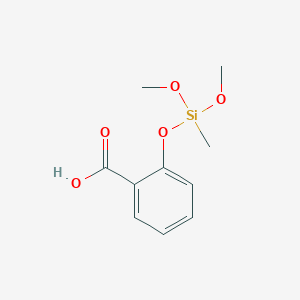
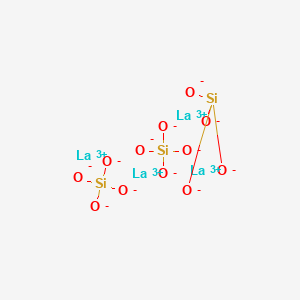
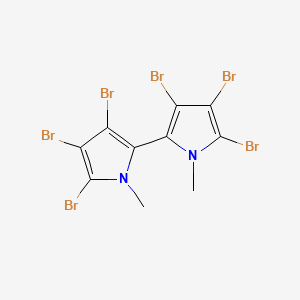
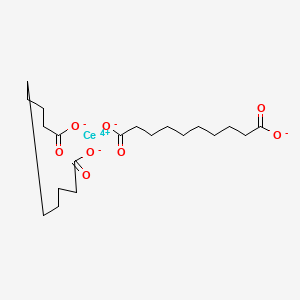



![2-methoxy-4-[(E)-3-(4-methoxy-3-phenylmethoxyphenyl)-2-nitroprop-2-enyl]-1-phenylmethoxybenzene](/img/structure/B12654448.png)


